molecular formula C12H13N3OS B14943640 S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate

Cat. No.: B14943640
M. Wt: 247.32 g/mol
InChI Key: LIIZEQQAVNNLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, methyl, phenyl, and carbothioate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another related pyrazole derivative with similar structural features.

Uniqueness

S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

S-methyl 5-amino-3-methyl-1-phenylpyrazole-4-carbothioate

InChI

InChI=1S/C12H13N3OS/c1-8-10(12(16)17-2)11(13)15(14-8)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3

InChI Key

LIIZEQQAVNNLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)SC)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.